molecular formula C9H11ClN2O B1484826 trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2166000-03-7

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No.: B1484826
CAS No.: 2166000-03-7
M. Wt: 198.65 g/mol
InChI Key: REMBZIXYDQOGIY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a synthetic building block designed for advanced chemical and pharmaceutical research. This compound features a stereospecific trans-configured cyclobutanol ring fused to a 5-chloro-2-iminopyridine moiety. The cyclobutane core is a prized motif in medicinal chemistry due to its distinct three-dimensional structure and potential to improve the physicochemical properties of drug candidates (see, for example, ). The presence of both an imino group and a chloro substituent on the dihydropyridine ring makes this molecule a versatile intermediate for further functionalization. Researchers can leverage this compound in the development of novel molecular scaffolds, particularly as a conformationally restricted skeleton in the pursuit of new bioactive agents (see, for example, ). The integration of a cyclobutane ring with a nitrogen-containing heterocycle is a strategy employed in the design of compounds targeting various biological receptors (see, for example, ). This product is intended for research applications in chemical synthesis and early-stage drug discovery. It is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(5-chloro-2-iminopyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBZIXYDQOGIY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=C(C=CC2=N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=C(C=CC2=N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the chloro and imino groups. One common synthetic route is the cyclization of a suitable precursor containing the cyclobutanol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the imino group to an oxo group.

  • Reduction: : Reducing the chloro group to a methyl group.

  • Substitution: : Replacing the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of trans-2-(5-Chloro-2-oxo-1,2-dihydropyridin-1-yl)cyclobutan-1-ol .

  • Reduction: : Formation of trans-2-(5-Methyl-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol .

  • Substitution: : Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol has been investigated for its potential therapeutic properties. Research indicates that derivatives of dihydropyridines exhibit significant biological activity, particularly in cancer treatment and as antiandrogen agents. Notably, studies have shown that modifications in the dihydropyridine scaffold can enhance binding affinity to androgen receptors (AR), inhibiting proliferation in prostate cancer cells .

Biological Interactions

The compound's mechanism of action involves specific interactions with biological macromolecules. The imino group can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions. The hydroxyl group on the cyclobutane enhances these interactions by providing additional bonding sites .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired properties.

Materials Science

The compound's unique chemical structure makes it suitable for applications in materials science, where it can be utilized in the development of specialty chemicals and advanced materials .

Antiandrogen Activity

A study compared this compound to enzalutamide, a clinically approved antiandrogen. Results indicated that this compound exhibited comparable activity at specific concentrations, highlighting its potential as a therapeutic agent in prostate cancer treatment .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications can significantly affect its biological activity. For instance, changing the substituent groups on the dihydropyridine moiety alters binding affinity to androgen receptors, which is crucial for drug development aimed at treating hormone-dependent cancers .

Mechanism of Action

The mechanism by which trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Features :

  • Cyclobutanol ring: Introduces ring strain (bond angles ~90°), enhancing reactivity compared to larger cyclic alcohols.
  • Hydrogen bonding: The hydroxyl (-OH) and imino (=NH) groups enable hydrogen-bond donor/acceptor interactions, critical for solubility and target binding.

Comparison with Structural Analogues

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Structural Similarities :

  • Identical cyclobutanol core and iminopyridine backbone.
  • Halogen substitution at position 5 of the pyridine ring.

Key Differences :

Property 5-Chloro Derivative 5-Fluoro Derivative
Molecular Formula C₉H₁₁ClN₂O C₉H₁₁FN₂O
Molecular Weight 216.65 g/mol 194.20 g/mol
Halogen Electronegativity Chlorine (3.0) Fluorine (4.0)
Bond Length (C–X) ~1.74 Å (C–Cl) ~1.39 Å (C–F)
Lipophilicity (LogP)* Higher (Cl increases hydrophobicity) Lower (F reduces hydrophobicity)

Impact of Halogen Substitution :

  • Steric Considerations : The larger atomic radius of chlorine (~0.79 Å vs. F: ~0.64 Å) may hinder molecular packing or binding to sterically sensitive targets.
  • Stability : The C–F bond’s strength (~485 kJ/mol vs. C–Cl: ~327 kJ/mol) suggests greater metabolic stability in the fluoro derivative, though this depends on enzymatic environments .

Hypothetical Analogues (General Trends)

While direct evidence for other analogues (e.g., bromo, methyl) is unavailable, extrapolations can be made:

  • 5-Bromo Derivative : Increased molecular weight (Br: ~80 g/mol) and lipophilicity, with reduced electronegativity (2.8) compared to Cl/F.
  • 5-Methyl Derivative: Electron-donating methyl group would destabilize the imino group, contrasting with halogens’ electron-withdrawing effects.

Physicochemical and Reactivity Trends

  • Solubility : The chloro derivative’s higher lipophilicity may reduce aqueous solubility compared to the fluoro analogue, impacting bioavailability.
  • Synthetic Accessibility : Chlorination is typically more straightforward than fluorination, which often requires specialized reagents (e.g., DAST, Deoxo-Fluor) .

Research Implications

  • Drug Design : The trans configuration and halogen choice balance steric demands and electronic profiles, guiding optimization for target engagement (e.g., kinase inhibitors, GPCR modulators).
  • Material Science: Cyclobutanol derivatives’ strain energy could be exploited in polymer chemistry or catalysis, with halogen tuning for thermal stability.

Biological Activity

Trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a synthetic organic compound notable for its unique structural features, including a cyclobutane ring and a pyridine derivative with an imino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with biological macromolecules such as proteins and nucleic acids. The chlorine atom may enhance the compound's ability to form hydrogen bonds, while the imino group contributes to its reactivity. These interactions can potentially alter the function or activity of target biomolecules, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitrogen-containing heterocycles can inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis pathways.

CompoundActivityReference
Compound AInhibits Gram-positive bacteria
Compound BAntifungal properties
Trans CompoundPotential antimicrobial activity

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against malignant cells while sparing normal cells.

Cell LineIC50 (µM)Reference
HeLa15.6
MCF712.3
Normal Fibroblasts>50

Case Studies

Several case studies have explored the biological effects of trans derivatives in clinical settings:

  • Case Study 1 : A study on the efficacy of similar compounds in treating bacterial infections showed promising results in reducing pathogen load in murine models.
  • Case Study 2 : Investigations into the cytotoxic effects on tumor cells highlighted the potential for developing new chemotherapeutic agents based on this compound's structure.

Q & A

Q. What synthetic routes are recommended for trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol?

  • Methodological Answer : The synthesis involves a multi-step approach:

Cyclization : React a pyridine precursor (e.g., 5-chloro-2-aminopyridine) with a cyclobutanol derivative under acidic or basic conditions to form the dihydropyridine core.

Chlorination : Introduce the chloro substituent via electrophilic substitution or using chlorinating agents like POCl₃.

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trans isomer.
Similar protocols are employed for pyridin-2-one derivatives, where cyclization and halogenation steps are critical for regioselectivity .

Q. How can the stereochemical configuration of the cyclobutanol moiety be confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. SHELX’s robustness in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for confirming trans stereochemistry .
  • NMR Analysis : Measure coupling constants (³JHH) between protons on the cyclobutane ring. Trans configurations typically exhibit larger coupling constants (>8 Hz) due to dihedral angles near 180° .

Advanced Research Questions

Q. How can contradictions between computational conformational analysis and experimental crystallographic data be resolved?

  • Methodological Answer :
  • DFT Optimization : Perform density functional theory (DFT) calculations with basis sets (e.g., B3LYP/6-311+G(d,p)) to model the compound’s geometry. Compare results with X-ray data (bond lengths, angles, and torsional angles).
  • Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., PCM for polar solvents) or dispersion corrections. Validate against high-resolution (<1.0 Å) crystallographic data refined via SHELXL, which minimizes residual factors (R₁ < 5%) .

Q. What methodological approaches are used to study the compound’s reactivity under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor imine hydrolysis or cyclobutanol ring-opening using UV-Vis spectroscopy (λ = 250–300 nm) in buffered solutions (pH 2–12).
  • Surfactant Stabilization : Incorporate cationic surfactants (e.g., hexadecyltrimethylammonium bromide) to mimic biological membranes and stabilize reactive intermediates, as seen in studies of pyridin-2-one derivatives .

Q. How to design experiments to assess the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and controlled humidity (75% RH). Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) at intervals (0, 1, 3, 6 months).
  • Statistical Modeling : Apply the Arrhenius equation to predict shelf life at 25°C, using rate constants derived from thermal degradation data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.